4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c1-13-3-8-17(11-19(13)25(26)27)30(28,29)23-16-6-4-15(5-7-16)18-12-24-10-9-14(2)21-20(24)22-18/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSNDNJBPRNLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide typically involves multi-step reactions. The process begins with the preparation of the imidazo[1,2-a]pyrimidine core, which is achieved through various synthetic methodologies such as multicomponent reactions, condensation reactions, and intramolecular cyclizations
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Kinase Inhibitors with Imidazo[1,2-a]pyrimidine Moieties
Inhibitor 203 (2-{imidazo[1,2-a]pyrimidin-3-yl}ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide:
- Structural Difference : Replaces the sulfonamide group with a benzamide backbone and introduces a trifluoromethyl substituent.
- Activity: Exhibits reduced potency compared to its non-nitrogenated analogs due to substitution at the C-8 position of the pyrimidine ring, highlighting the sensitivity of kinase binding to heterocyclic modifications .
Nilotinib (4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide):
- Structural Difference : Features a benzamide core with a pyrimidine-amine linkage instead of a sulfonamide-nitrobenzene system.
- Activity : A potent DDR1/2 and BCR-ABL inhibitor, but lacks selectivity due to its broad kinase profile .
- Key Insight : The sulfonamide group in the target compound may confer distinct selectivity or pharmacokinetic properties compared to nilotinib’s benzamide scaffold.
Sulfonamide Derivatives with Heterocyclic Systems
Compound CF7 (2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide):
- Structural Difference : Substitutes the imidazo[1,2-a]pyrimidine with a pyrimidin-2-yl sulfamoyl group and incorporates a dioxoisoindoline moiety.
- Properties : Molecular weight = 493.53 g/mol, melting point = 83°C, yield = 76%. The dioxoisoindoline group may improve solubility but reduce kinase affinity compared to the target compound’s imidazo[1,2-a]pyrimidine .
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide :
- Structural Difference : Replaces pyrimidine with pyridine in the heterocycle and uses a simpler methanesulfonamide group.
- Properties : Molecular weight = 287.34 g/mol. The pyridine-based analog likely exhibits lower kinase inhibition potency than the pyrimidine-containing target compound due to reduced hydrogen-bonding capacity .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Heterocyclic Core Sensitivity : Substitutions on the imidazo[1,2-a]pyrimidine ring (e.g., nitrogen at C-8) drastically affect potency, as seen in Inhibitor 203 . The target compound’s unmodified pyrimidine ring may preserve kinase-binding efficiency.
- Sulfonamide vs. Benzamide Backbones : Sulfonamide derivatives like the target compound and CF7 often exhibit improved metabolic stability and solubility compared to benzamide-based kinase inhibitors (e.g., nilotinib) .
Biological Activity
4-methyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The compound is characterized by the following structural components:
- Methyl group at the 4-position of the sulfonamide.
- Imidazo[1,2-a]pyrimidine moiety which is known for diverse biological activities.
- Nitro group at the 3-position of the benzene ring.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives. For instance, compounds containing this moiety have exhibited significant inhibition against various cancer cell lines. A notable study demonstrated that derivatives with sulfonamide groups showed enhanced cytotoxicity compared to their non-sulfonamide counterparts.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 |
| Control (No Sulfonamide) | MCF-7 (Breast) | 25.0 |
This indicates that the sulfonamide group may play a critical role in enhancing the biological activity of these compounds .
Cardiovascular Effects
Another area of research has focused on the cardiovascular effects of sulfonamide derivatives. A study utilizing isolated rat heart models found that certain sulfonamides could significantly alter perfusion pressure and coronary resistance, suggesting a mechanism involving calcium channel modulation.
| Compound | Effect on Perfusion Pressure (%) | Effect on Coronary Resistance (%) |
|---|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | -20% | -15% |
| This compound | -18% | -12% |
These results imply that the compound may affect cardiovascular parameters through similar mechanisms .
Mechanistic Studies
In silico studies have also been conducted to explore the binding affinity of this compound to various biological targets. Docking studies revealed that it binds effectively to Spleen Tyrosine Kinase (SYK), a key player in many signaling pathways related to cancer and inflammation.
Case Studies
Several case studies have been documented regarding the use of imidazo[1,2-a]pyrimidine derivatives in clinical settings:
- Case Study 1 : A patient with chronic myeloid leukemia showed a significant reduction in blast cells after treatment with an imidazo[1,2-a]pyrimidine derivative over three months.
- Case Study 2 : In patients with hypertension, administration of a sulfonamide derivative resulted in improved blood pressure control without significant side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
